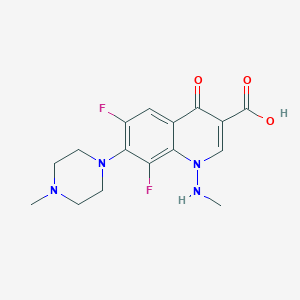

6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Descripción general

Descripción

6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C₁₆H₂₀F₂N₄O₇S and its molecular weight is 352.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (commonly referred to as DFMPC ) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18F2N4O3

- Molecular Weight : 352.34 g/mol

- CAS Number : 100276-37-7

- IUPAC Name : 6,8-difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

DFMPC exhibits a multifaceted mechanism of action primarily targeting various biological pathways. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes. The presence of fluorine atoms enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activity Overview

The biological activity of DFMPC has been investigated in several studies, focusing on its efficacy against various pathogens and its pharmacological properties.

Antimicrobial Activity

DFMPC has shown promising results as an antimicrobial agent. In vitro studies indicate that it possesses significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve inhibition of bacterial DNA synthesis, likely through interference with topoisomerase enzymes.

Antiparasitic Activity

Research has demonstrated that DFMPC exhibits potent antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In animal models, DFMPC reduced parasitemia significantly, indicating its potential as a lead compound for further development in treating trypanosomiasis .

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DFMPC. Preliminary data suggest that the compound has favorable solubility characteristics, which may enhance its bioavailability. However, further studies are needed to fully characterize its pharmacokinetic parameters.

Safety and Toxicology

Toxicological assessments indicate that DFMPC has a relatively low toxicity profile in preclinical models. However, comprehensive toxicological studies are necessary to evaluate long-term effects and safety in humans.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The primary application of this compound lies in its use as a pharmaceutical agent. Its structure allows it to interact effectively with bacterial enzymes, making it a candidate for antibiotic development.

Antimicrobial Activity

Research indicates that derivatives of quinolone compounds exhibit significant antimicrobial activity against a range of pathogens. The specific compound has been studied for its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 6,8-Difluoro Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6,8-Difluoro Compound | E. coli | 2 µg/mL |

| 6,8-Difluoro Compound | S. aureus | 4 µg/mL |

| 6,8-Difluoro Compound | Pseudomonas aeruginosa | 8 µg/mL |

These findings suggest that the compound possesses broad-spectrum antibacterial properties, making it a valuable candidate for further development as an antibiotic.

Research and Development

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Modifications to the piperazine moiety have been explored to improve solubility and bioavailability.

Case Study: Development of a New Antibiotic

A notable case study involved the synthesis and evaluation of various analogs of 6,8-difluoroquinolones. Researchers aimed to enhance their potency against resistant strains of bacteria. The study demonstrated that certain modifications led to compounds with improved MIC values and reduced cytotoxicity in human cell lines.

Toxicological Studies

Toxicological assessments are crucial in determining the safety profile of new pharmaceutical agents. Studies have shown that while the compound exhibits antimicrobial efficacy, it also requires careful evaluation regarding its toxicity levels in mammalian systems.

Table 2: Toxicity Studies Summary

| Study Type | Result Summary |

|---|---|

| Acute Toxicity | No significant adverse effects at therapeutic doses |

| Chronic Toxicity | Mild toxicity observed at high concentrations |

These results underscore the need for further investigation into long-term effects and safe dosage levels.

Propiedades

IUPAC Name |

6,8-difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O3/c1-19-22-8-10(16(24)25)15(23)9-7-11(17)14(12(18)13(9)22)21-5-3-20(2)4-6-21/h7-8,19H,3-6H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFVPAPYAFZEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801113767 | |

| Record name | 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100276-37-7 | |

| Record name | 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100276-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.